molecular formula C8H12N2OS B13186258 [1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol

[1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol

Cat. No.: B13186258
M. Wt: 184.26 g/mol
InChI Key: QIXRWBXNVRPORM-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is a bicyclic compound featuring a cyclopropane ring substituted with an aminomethyl group and a 1,3-thiazol-5-yl methanol moiety. The thiazole ring, a heterocyclic scaffold containing nitrogen and sulfur, is critical for bioactivity, as seen in antimicrobial, antiviral, and kinase-inhibiting agents . This compound’s structural uniqueness lies in the juxtaposition of polar (methanol, amine) and nonpolar (cyclopropyl) groups, influencing solubility and pharmacokinetics.

Properties

Molecular Formula

C8H12N2OS

Molecular Weight

184.26 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(1,3-thiazol-5-yl)methanol

InChI

InChI=1S/C8H12N2OS/c9-4-8(1-2-8)7(11)6-3-10-5-12-6/h3,5,7,11H,1-2,4,9H2

InChI Key

QIXRWBXNVRPORM-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C(C2=CN=CS2)O

Origin of Product

United States

Preparation Methods

Preparation of the Cyclopropylmethanol Core

The cyclopropylmethanol moiety is a key building block for the target compound. A well-documented industrial method involves the selective hydrogenation of cyclopropanecarboxaldehyde to cyclopropylmethanol. This process uses supported nickel or cobalt catalysts under controlled temperature and pressure conditions to achieve high conversion and selectivity.

  • Reaction : Cyclopropanecarboxaldehyde + H₂ → Cyclopropylmethanol
  • Catalyst : 43% Nickel on alumina support (Ni/Al₂O₃)
  • Conditions :
    • Temperature: ~30 °C
    • Pressure: ~4.45 bar hydrogen
    • Time: 24 hours
  • Outcome : Conversion ~72%, Selectivity >99%
  • By-products : Minor amounts of n-butanol and n-butanal
  • Reference : Patent DE19543087A1 describes this process in detail, emphasizing mild conditions and high efficiency.

This method provides a reliable source of cyclopropylmethanol, which can be further functionalized.

Introduction of the Aminomethyl Group onto the Cyclopropyl Ring

The aminomethyl substitution at the cyclopropyl ring is typically introduced by aminomethylation reactions using aminomethyl precursors or by direct substitution on activated cyclopropyl intermediates.

  • A common approach involves the use of (1-aminocyclopropyl)methanol hydrochloride as a reagent or intermediate.
  • Aminomethylation can be performed under mild conditions using coupling agents such as O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in the presence of bases like N-ethyl-N,N-diisopropylamine (DIEA) in solvents such as dichloromethane at room temperature.
  • Reaction times are typically around 2 hours, yielding aminomethyl-substituted cyclopropylmethanol derivatives with good purity.
  • This method is suitable for coupling with other moieties and has been demonstrated in peptide-like conjugations.

Attachment of the 1,3-Thiazole Ring

The 1,3-thiazole ring, particularly substituted at the 5-position, is introduced via condensation or coupling reactions involving thiazole derivatives and the cyclopropylmethanol intermediate.

  • The thiazole ring can be introduced by condensation of thioamide precursors with α-haloketones or via nucleophilic substitution reactions involving thiazolylmethanol derivatives.
  • For example, 5-methyl-1,3-thiazol-2-ylmethanol derivatives can be coupled with aminomethylcyclopropyl intermediates under controlled conditions using solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), which provide suitable polarity and solubility for the reactants.
  • Reaction conditions require careful temperature control (often ambient to moderate heating) and stoichiometric balancing to maximize yield and minimize side products.

Final Assembly and Purification

The final compound, 1-(Aminomethyl)cyclopropylmethanol, is obtained after purification steps such as flash chromatography or recrystallization.

  • Purification solvents include ethyl acetate/hexane mixtures or methanol/dichloromethane gradients, depending on the polarity of the product and impurities.
  • Characterization is performed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structural integrity and purity.

Summary Table of Preparation Steps

Step Reaction Description Reagents/Catalysts Conditions Yield/Selectivity Notes
1 Hydrogenation of cyclopropanecarboxaldehyde to cyclopropylmethanol Ni/Al₂O₃ catalyst, H₂ gas 30 °C, 4.45 bar, 24 h Conversion ~72%, Selectivity >99% Mild, industrially viable
2 Aminomethylation of cyclopropylmethanol (1-Aminocyclopropyl)methanol hydrochloride, HBTU, DIEA DCM, 20 °C, 2 h High purity, good yield Suitable for further coupling
3 Coupling with 1,3-thiazole derivative 5-methyl-1,3-thiazol-2-ylmethanol, DMF or THF Ambient to moderate heat Moderate to high yield Requires careful control of conditions
4 Purification and characterization Flash chromatography, recrystallization Solvent gradients Pure final product Confirmed by NMR and MS

Research Findings and Notes

  • The hydrogenation method for cyclopropylmethanol synthesis is well-established and provides a cost-effective route with minimal side reactions.
  • Aminomethylation using HBTU and DIEA is a standard peptide coupling technique adapted here for aminomethylcyclopropyl installation, ensuring mild reaction conditions and good yields.
  • The thiazole ring attachment benefits from solvents like DMF and THF, which stabilize intermediates and facilitate nucleophilic substitution or condensation reactions.
  • Characterization techniques such as ^1H-NMR, ^13C-NMR, and mass spectrometry are essential to verify the structure and purity of the final compound.
  • The compound's structural features suggest potential utility in medicinal chemistry, prompting further research into its synthesis optimization and biological evaluation.

This synthesis strategy integrates classical organic transformations with modern coupling techniques to efficiently prepare 1-(Aminomethyl)cyclopropylmethanol, supported by patent literature and recent research reports.

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohol group undergoes oxidation under controlled conditions. For example:

  • MnO₂-mediated oxidation : In analogous structures, MnO₂ in dichloromethane oxidizes the alcohol to a ketone. A thiazol-5-ylethanol intermediate was oxidized to a ketone derivative in 78% yield .

  • SelectFluor fluorination : Enaminone intermediates with similar alcohol groups were fluorinated using SelectFluor in methanol at 0°C, achieving 43% yields .

Key data :

ReagentProductYieldConditions
MnO₂Ketone78%CH₂Cl₂, rt, 12 h
SelectFluorFluorinated derivative43%MeOH, 0°C, 30 min

Esterification and Acylation

The alcohol and amine groups participate in nucleophilic reactions:

  • Ester formation : Reaction with acetyl chloride in pyridine yields esters. For example, ethyl 2-(tert-butoxycarbonyl(methyl)amino)-4-methylthiazole-5-carboxylate was synthesized in 93% yield via esterification .

  • Boc protection : The aminomethyl group reacts with di-tert-butyl dicarbonate under basic conditions, forming tert-butyl carbamate derivatives .

Example reaction :

text
[1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol + Boc₂O → Boc-protected derivative

Conditions :

  • Solvent: THF, 0°C → rt

  • Base: Triethylamine

  • Yield: 89–93%

Cyclopropane Ring Functionalization

The cyclopropane ring remains stable under mild conditions but reacts under strain:

  • Acid-catalyzed ring opening : Strong acids (e.g., H₂SO₄) protonate the ring, leading to cleavage. Products depend on substituent orientation.

  • Radical reactions : Halogenation (e.g., Br₂) under UV light induces ring-opening via radical intermediates .

Thiazole Ring Modifications

  • Cross-coupling : If iodinated (as in 1-(Aminomethyl)cyclopropylmethanol), Suzuki-Miyaura coupling with aryl boronic acids occurs at the 5-position .

  • N-Methylation : Reaction with methyl iodide in DMF selectively alkylates the thiazole’s nitrogen .

Data for iodinated analogue :

Reaction TypeReagentProductYield
Suzuki CouplingPhB(OH)₂, Pd(PPh₃)₄Biaryl derivative65%
N-MethylationCH₃I, K₂CO₃N-Methylthiazole82%

Reductive Amination

The aminomethyl group reacts with aldehydes/ketones under reductive conditions:

  • NaBH₃CN-mediated reductive amination : Forms secondary amines. For example, reaction with acetaldehyde yields branched amines in 67% yield .

Conditions :

  • Solvent: MeOH, rt

  • Reducing agent: NaBH₃CN

  • pH: 6–7 (acetic acid buffer)

Stability and Side Reactions

  • N-Oxide formation : The amine oxidizes to N-oxide under aerobic conditions. Antioxidants (e.g., L-ascorbic acid) suppress this during synthesis .

  • Thermal decomposition : Heating above 150°C induces cyclopropane ring cleavage, generating propene derivatives .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .

Biology: In biological research, it is used to study the interactions of thiazole-containing compounds with biological systems. It helps in understanding the role of thiazole derivatives in biological processes .

Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. It is used in the development of new therapeutic agents .

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* Solubility (mg/mL)
1-(Aminomethyl)cyclopropylmethanol C₈H₁₁N₃OS 197.25 Aminomethyl cyclopropyl, thiazolyl methanol 0.5 12.3 (water)
1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)-ethanone C₈H₁₁N₃OS 197.25 Cyclopropylamino, methyl thiazole, ethanone 1.2 8.9 (water)
(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)methanol C₁₂H₁₀N₂OS 230.29 Phenyl, fused imidazothiazole, methanol 2.1 1.5 (DMSO)

*Predicted using Lipinski’s rules.

Biological Activity

The compound 1-(Aminomethyl)cyclopropylmethanol is a synthetic organic molecule notable for its unique structural features, including a cyclopropyl ring and a thiazole moiety. This combination suggests significant potential for various biological activities, particularly in medicinal chemistry. The aminomethyl group enhances its reactivity and biological interactions, making it a candidate for pharmacological applications.

Synthesis

The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazole Ring : This often involves the reaction of appropriate precursors under acidic or basic conditions.
  • Cyclopropyl Integration : Cyclopropyl groups can be introduced via cyclization reactions or by using cyclopropylamine derivatives.
  • Final Hydroxymethylation : The hydroxymethyl group is usually added through a reduction process involving aldehydes or ketones.

Biological Activity

The biological activity of 1-(Aminomethyl)cyclopropylmethanol has been explored in several studies, revealing various pharmacological properties:

Antimicrobial Activity

Compounds containing thiazole rings are known for their antimicrobial effects. Studies have shown that derivatives similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, compounds with thiazole structures have demonstrated minimum inhibitory concentrations (MICs) as low as 7.8 µg/mL against certain strains, indicating strong antimicrobial potential .

Anti-inflammatory Properties

Thiazole derivatives have been linked to anti-inflammatory effects. Preliminary findings indicate that 1-(Aminomethyl)cyclopropylmethanol could modulate inflammatory pathways, providing a basis for further investigation into its therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The structural complexity of 1-(Aminomethyl)cyclopropylmethanol contributes to its biological activity. The combination of the cyclopropyl structure with the aminomethyl and thiazole moieties enhances its interaction with biological targets compared to simpler analogs. The following table summarizes related compounds and their activities:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
5-Chloro-1,3-thiazoleThiazole ringAntimicrobialSimple structure
CyclopropylamineCyclopropyl ringNeuroactivePrimary amine
2-AminothiazoleThiazole + amineAntimicrobialPotential CNS activity

Case Studies

Several case studies have highlighted the potential of thiazole-containing compounds:

  • Antibacterial Efficacy : A study demonstrated that thiazole derivatives exhibited superior antibacterial activity compared to standard antibiotics like oxytetracycline .
  • Neuroprotective Effects : Research on similar aminomethyl compounds indicated potential neuroprotective effects against neurodegenerative disorders, warranting further exploration into this compound's effects on neural pathways .
  • Anti-inflammatory Activity : Investigations into thiazole derivatives showed promise in reducing inflammation markers in vitro and in vivo, suggesting therapeutic relevance for inflammatory conditions .

Q & A

Advanced Research Question

  • Thiazole Modifications : Synthesize analogs with substituted thiazoles (e.g., 4-chloro or 2-methoxy variants) to test antifungal/anticancer activity, inspired by thiazofurin’s mechanism .
  • Cyclopropane Rigidity : Compare with acyclic or cyclohexyl analogs to assess conformational rigidity’s impact on target binding (e.g., docking studies with HSD17B13 or cytochrome P450 enzymes ).
  • Dose-Response Assays : Use in vitro models (e.g., MIC for antifungal activity or IC₅₀ in cancer cell lines ).

How should researchers address contradictions in spectral data during structural validation?

Advanced Research Question

  • Case Example : Discrepancies in ¹³C-NMR shifts for the cyclopropane carbons may arise from ring strain or solvent effects. Compare experimental data with computational predictions (DFT calculations at B3LYP/6-31G* level) .
  • Resolution : Use deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to isolate solvent-induced shifts. Cross-validate with X-ray crystallography if crystalline derivatives are obtainable .

What computational strategies predict the compound’s interaction with biological targets?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina to model binding to thiazole-sensitive targets (e.g., HSD17B13 ). Parameterize force fields for cyclopropane’s angle strain.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the compound-enzyme complex, focusing on hydrogen bonds between the methanol group and catalytic residues .

What strategies ensure solubility and stability in biological assays?

Basic Research Question

  • Solubility : Test co-solvents (e.g., 10% DMSO in PBS) or formulate as cyclodextrin complexes. The hydroxyl group enhances water solubility, but the cyclopropane may reduce it .
  • Stability : Conduct pH stability studies (pH 2–9) via HPLC; the thiazole ring is prone to hydrolysis under acidic conditions, requiring neutral buffers .

How can enantiomeric purity be determined given the chiral cyclopropane center?

Advanced Research Question

  • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers. Validate with polarimetry ([α]D²⁵) .
  • Synthesis Control : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) during cyclopropane formation to minimize racemization .

What experimental adjustments resolve low yields in coupling reactions?

Advanced Research Question

  • Catalyst Screening : Replace traditional bases with DBU or polymer-supported catalysts to reduce side reactions (e.g., over-alkylation) .
  • Temperature Control : Lower reaction temperatures (–20°C) during thiazole coupling to prevent methanol group oxidation .

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